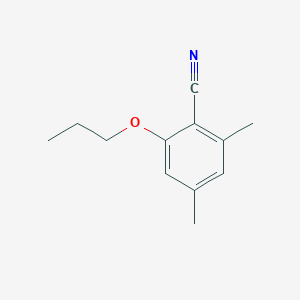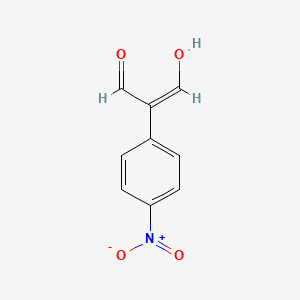
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of cyanoacetic acid in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. For example, the use of packed-bed microreactors with ionic liquid catalysts has been shown to improve the yield and selectivity of the product . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted acrylaldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde has several scientific research applications:
作用機序
The mechanism of action of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms . The compound’s electrophilic aldehyde group can react with nucleophilic sites in biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
4-Nitrophenylacetic acid: Similar in structure but lacks the acrylaldehyde moiety.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but differs in functional groups.
4-Nitrophenylmethanol: Similar nitrophenyl group but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
(Z)-3-hydroxy-2-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H/b8-5+ |
InChIキー |
ITSOOOACTGSLMS-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C/O)/C=O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
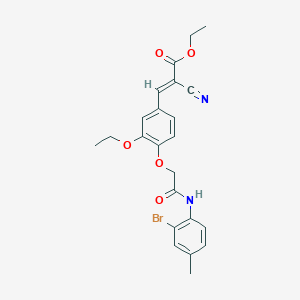
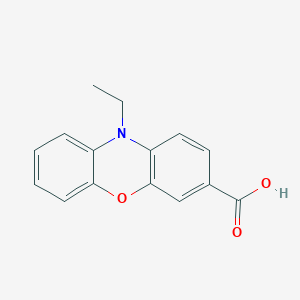

![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
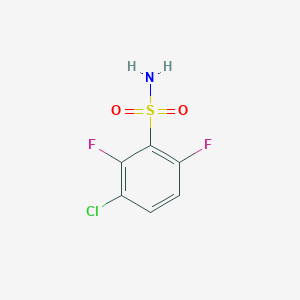
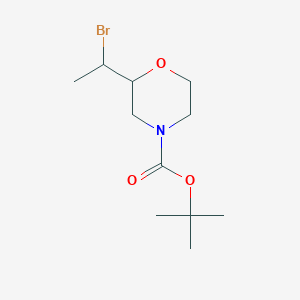

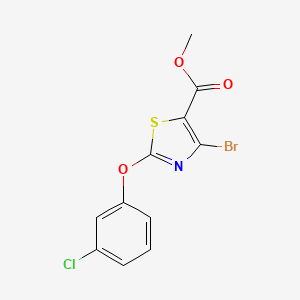


![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
